molecular formula C19H19N3O3 B5730179 3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide

3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide

Cat. No. B5730179
M. Wt: 337.4 g/mol
InChI Key: BNPJGGAKYBDADR-IZZDOVSWSA-N
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Description

3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C21H21N3O3, and is commonly referred to as "NPPA." The purpose of

Scientific Research Applications

3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme activity, and receptor-ligand interactions. This compound has also been used as a fluorescent probe for the detection of reactive oxygen species in cells.

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide involves the covalent modification of proteins through the formation of a Michael adduct with cysteine residues. This modification can lead to changes in protein function and activity, which can be studied using a variety of biochemical and biophysical techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide depend on the specific protein or enzyme being studied. However, in general, this compound has been shown to inhibit protein function and activity through covalent modification of cysteine residues. This inhibition can be reversible or irreversible depending on the specific conditions of the experiment.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide in lab experiments is its specificity for cysteine residues. This allows for the selective modification of specific proteins or enzymes, which can be useful for studying their function and activity. However, one of the limitations of this compound is its potential for non-specific modification of other amino acid residues, which can complicate data interpretation.

Future Directions

There are several future directions for research on 3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide. One area of interest is the development of new synthetic methods for producing this compound. Another area of interest is the study of its potential applications in drug discovery and development. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on different proteins and enzymes.

Synthesis Methods

The synthesis of 3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide involves the reaction of 3-nitrobenzaldehyde and 4-(1-pyrrolidinyl)aniline in the presence of a catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization.

properties

IUPAC Name

(E)-3-(3-nitrophenyl)-N-(4-pyrrolidin-1-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-19(11-6-15-4-3-5-18(14-15)22(24)25)20-16-7-9-17(10-8-16)21-12-1-2-13-21/h3-11,14H,1-2,12-13H2,(H,20,23)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPJGGAKYBDADR-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-nitrophenyl)-N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide

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